

Technical Support Center: 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

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Compound of Interest

Compound Name: 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Cat. No.: B159617

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride** (CAS: 138227-67-5).

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride**?

This compound is a brown solid with a molecular formula of $C_{12}H_{16}N_2O_3 \cdot HCl$ and a molecular weight of 272.73 g/mol. [1] It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. [1] Proper storage is at 0-8 °C. [1]

Q2: Why am I experiencing solubility issues with this compound?

While the piperidine hydrochloride salt form is designed to enhance aqueous solubility compared to the free base, challenges can still arise. [2][3] Several factors contribute to the solubility of piperidine derivatives, including the presence of the relatively nonpolar 2-methyl-4-nitrophenoxy group, which can increase lipophilicity. [2] High crystal lattice energy of the solid form can also impede dissolution.

Q3: In which solvents is this compound likely to be soluble?

As a hydrochloride salt of a piperidine derivative, it is expected to have some solubility in polar protic solvents. For organic applications, polar aprotic solvents are often effective. A general qualitative solubility profile is as follows:

- Water and Buffers: Moderately soluble, with solubility being pH-dependent.
- Methanol, Ethanol: Likely to have good solubility.
- Dimethyl Sulfoxide (DMSO): Expected to be highly soluble.
- Non-polar organic solvents (e.g., hexane, toluene): Expected to have low solubility.

Q4: How does pH affect the solubility of this compound?

The solubility of **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride** in aqueous solutions is significantly influenced by pH. As the hydrochloride salt of a basic compound, it will be more soluble in acidic to neutral conditions where the piperidine nitrogen remains protonated. In basic media (high pH), it can convert to its free base form, which is likely to be less soluble and may precipitate out of solution.

Troubleshooting Guide

Issue: The compound is not dissolving in my aqueous buffer.

- Solution 1: pH Adjustment: Ensure the pH of your buffer is acidic (e.g., pH 2-5). Lowering the pH can significantly increase the solubility of this hydrochloride salt.
- Solution 2: Use of Co-solvents: If your experimental system allows, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your experiment.
- Solution 3: Gentle Heating and Agitation: Gently warming the solution (e.g., to 37°C) and continuous stirring or sonication can help overcome the activation energy required for dissolution. Always check the compound's stability at elevated temperatures before proceeding.

Issue: My compound precipitates when I dilute my DMSO stock into an aqueous buffer.

This is a common problem for compounds with low aqueous solubility.

- Solution 1: Decrease the Final Concentration: The final concentration of the compound in the aqueous buffer may be above its solubility limit. Try working with a lower final concentration.
- Solution 2: Optimize Co-solvent Concentration: Ensure the final concentration of DMSO is as high as your assay can tolerate without affecting the biological system (typically up to 1%).
- Solution 3: Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock into a small volume of buffer first, then add more buffer in steps while vortexing.

Data Presentation

Illustrative Solubility Data

Disclaimer: The following data is illustrative and based on the general properties of similar compounds. Actual solubility should be determined experimentally.

Solvent	Temperature (°C)	pH	Illustrative Solubility (mg/mL)	Illustrative Solubility (mM)
Water	25	2.0	~5-10	~18-37
Water	25	7.0	~1-2	~3.7-7.3
PBS	25	7.4	~1	~3.7
Ethanol	25	N/A	>20	>73
DMSO	25	N/A	>50	>183

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the equilibrium solubility of **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride** in a given solvent.

- Preparation: Add an excess amount of the solid compound to a clear glass vial. An excess is confirmed if solid material remains undissolved at the end of the experiment.
- Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., water, pH-adjusted buffer, ethanol) to the vial.
- Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for 24-48 hours to ensure equilibrium is reached.
- Phase Separation: After equilibration, let the vial stand at the same temperature for at least 2 hours to allow undissolved solid to settle.
- Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter (chemically compatible with your solvent) to remove all solid particles.
- Quantification: Accurately dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV). Analyze the diluted sample to determine the compound's concentration.
- Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the solubility in mg/mL or mM at the specified temperature and pH.

Protocol 2: Improving Solubility using a Co-solvent Method for Stock Solution Preparation

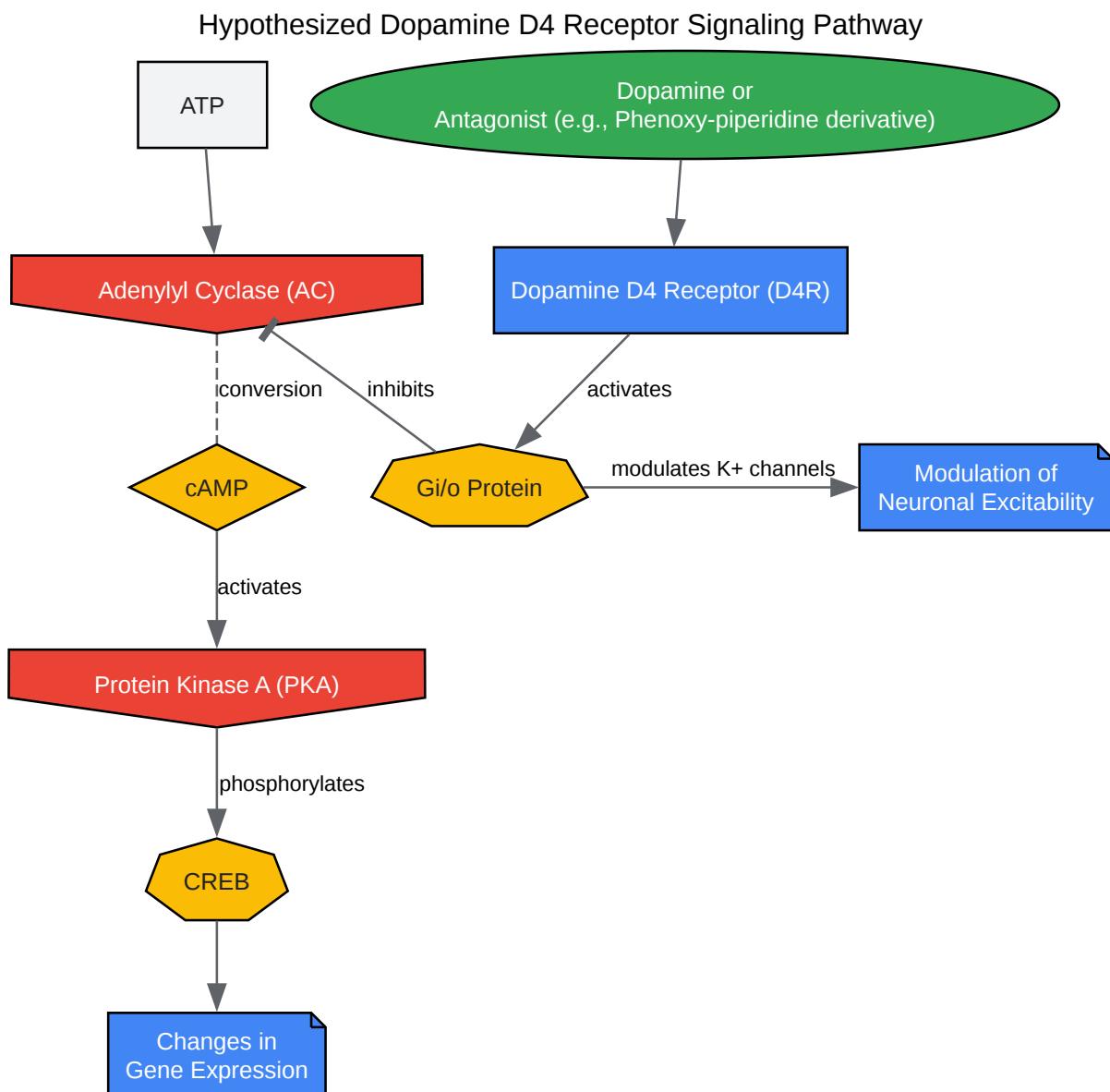
This protocol provides a method for preparing a concentrated stock solution to be used in aqueous-based biological assays.

- Select a Co-solvent: Choose a water-miscible organic solvent in which the compound is highly soluble, such as DMSO or ethanol.
- Weigh the Compound: Accurately weigh a precise amount of **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride**.
- Dissolution: Add the appropriate volume of the chosen co-solvent to achieve the desired stock concentration (e.g., 10 mM or 50 mM). For example, to make 1 mL of a 10 mM stock solution (MW = 272.73 g/mol), dissolve 2.73 mg of the compound in 1 mL of DMSO.
- Ensure Complete Dissolution: Vortex and/or sonicate the solution until all solid material is completely dissolved.
- Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to maintain stability.
- Preparation of Working Solution: When preparing your experiment, thaw the stock solution and dilute it into your final aqueous buffer to the desired working concentration. Always add the stock solution to the buffer (not the other way around) and mix immediately to avoid precipitation. Ensure the final co-solvent concentration is compatible with your assay.

Visualizations

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Solubility Troubleshooting Workflow



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